molecular formula C17H20N2O4 B4412366 methyl 4-{[(3,4-dimethylphenyl)amino]carbonyl}-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate

methyl 4-{[(3,4-dimethylphenyl)amino]carbonyl}-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate

Cat. No. B4412366
M. Wt: 316.35 g/mol
InChI Key: CPFARFZYCSMWJO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to "methyl 4-{[(3,4-dimethylphenyl)amino]carbonyl}-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate" often involves complex reactions. For instance, the Hantzsch condensation reaction is a common method used in the synthesis of dihydropyridine derivatives, which can be promoted by microwave irradiation (MWI) in the presence of iodine under solvent-free conditions (Zhang, Pan, & Liu, 2009). Another example involves a two-step synthesis strategy that includes synthesis of a silylated dihydropyridine derivative followed by deprotection and tosylation (Borgarelli, Lenaers, De Borggraeve, & Ismalaj, 2022).

Molecular Structure Analysis

The molecular structure of dihydropyridine derivatives, akin to the compound of interest, often exhibits specific conformational characteristics. X-ray diffraction methods have determined the molecular structures of various dihydropyridine derivatives, revealing a boat-type conformation for the dihydropyridine ring. The degree of ring puckering varies among compounds and is influenced by the substituent position on the phenyl ring (Fossheim et al., 1982).

Chemical Reactions and Properties

Dihydropyridine derivatives, including compounds similar to "this compound," are known for their participation in various chemical reactions. They can act as hydrogen transfer reagents, emulating NAD(P)H reducing agents, and enable downstream derivatization toward new molecules (Borgarelli et al., 2022).

Physical Properties Analysis

The physical properties of such compounds depend on their molecular structure and conformation. For instance, crystal structure analyses have shown that the dihydropyridine ring can assume different conformations, influencing its physical characteristics and interactions (Palmer & Andersen, 1996).

Chemical Properties Analysis

The chemical properties of dihydropyridine derivatives are influenced by their molecular structure, including the presence of specific functional groups and the overall conformation of the molecule. These properties determine the reactivity, stability, and potential applications of the compounds in chemical synthesis and other areas (Ganapathy, Jayarajan, Vasuki, & Sanmargam, 2015).

properties

IUPAC Name

methyl 4-[(3,4-dimethylphenyl)carbamoyl]-6-methyl-2-oxo-3,4-dihydro-1H-pyridine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4/c1-9-5-6-12(7-10(9)2)19-16(21)13-8-14(20)18-11(3)15(13)17(22)23-4/h5-7,13H,8H2,1-4H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPFARFZYCSMWJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2CC(=O)NC(=C2C(=O)OC)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 4-{[(3,4-dimethylphenyl)amino]carbonyl}-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate
Reactant of Route 2
Reactant of Route 2
methyl 4-{[(3,4-dimethylphenyl)amino]carbonyl}-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate
Reactant of Route 3
Reactant of Route 3
methyl 4-{[(3,4-dimethylphenyl)amino]carbonyl}-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate
Reactant of Route 4
methyl 4-{[(3,4-dimethylphenyl)amino]carbonyl}-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate
Reactant of Route 5
Reactant of Route 5
methyl 4-{[(3,4-dimethylphenyl)amino]carbonyl}-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate
Reactant of Route 6
Reactant of Route 6
methyl 4-{[(3,4-dimethylphenyl)amino]carbonyl}-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate

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